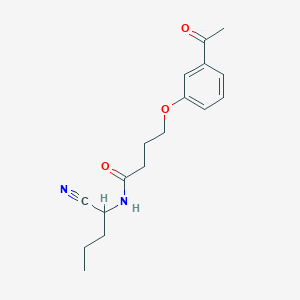
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide, commonly known as ACPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ACPB is a member of the amide family and is synthesized through a multi-step process that involves the reaction of several chemical reagents.
Applications De Recherche Scientifique
ACPB has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, ACPB has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, ACPB has been investigated for its potential use as a drug delivery vehicle due to its ability to form stable complexes with a variety of drugs. In material science, ACPB has been studied for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
Mécanisme D'action
The exact mechanism of action of ACPB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. ACPB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ACPB has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, ACPB has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of type 2 diabetes. ACPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ACPB is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, ACPB has been shown to exhibit good stability and solubility, which makes it a suitable candidate for use in drug delivery applications. However, one of the main limitations of ACPB is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
Orientations Futures
There are several potential future directions for research on ACPB. One area of interest is the development of new pain medications based on ACPB, either as standalone drugs or as drug delivery vehicles. Additionally, further research is needed to fully understand the mechanism of action of ACPB and its potential applications in the treatment of type 2 diabetes and cancer. Finally, there is potential for further research into the use of ACPB as a polymer additive, particularly in the development of high-performance materials.
Méthodes De Synthèse
The synthesis of ACPB involves a multi-step process that begins with the reaction of 3-acetylphenol with butyryl chloride to produce 4-(3-acetylphenoxy)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1-cyanobutane to produce ACPB. The yield of this process is typically around 50%, and the purity of the final product can be increased through recrystallization or other purification methods.
Propriétés
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-15(12-18)19-17(21)9-5-10-22-16-8-4-7-14(11-16)13(2)20/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBCXPYCSGCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

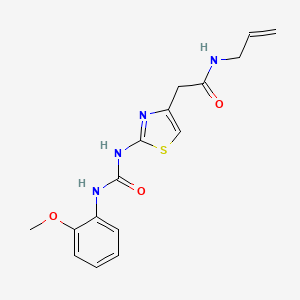
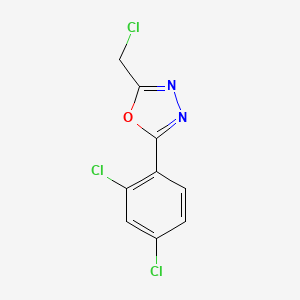
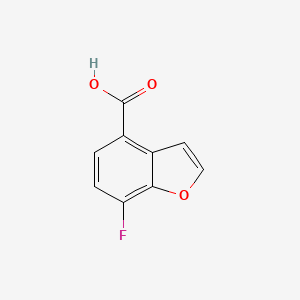
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
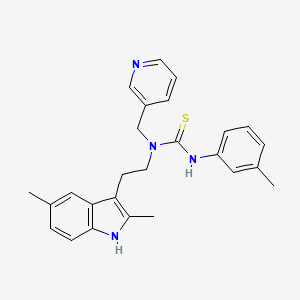
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2687332.png)
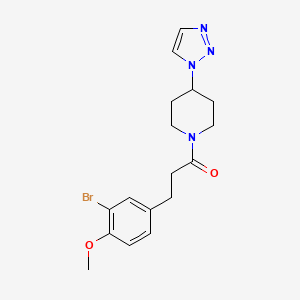
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)

![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)

![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)